N-(2-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea
Description
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2/c1-9-10(7-8-13(19-9)15(16,17)18)20-14(22)21-11-5-3-4-6-12(11)23-2/h3-8H,1-2H3,(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMXVXBDNJPTBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)NC(=O)NC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701156067 | |
| Record name | N-(2-Methoxyphenyl)-N′-[2-methyl-6-(trifluoromethyl)-3-pyridinyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701156067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227954-80-4 | |
| Record name | N-(2-Methoxyphenyl)-N′-[2-methyl-6-(trifluoromethyl)-3-pyridinyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227954-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Methoxyphenyl)-N′-[2-methyl-6-(trifluoromethyl)-3-pyridinyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701156067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyphenyl)-N’-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea typically involves the reaction of 2-methoxyaniline with 2-methyl-6-(trifluoromethyl)pyridine-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The resulting intermediate is then treated with an isocyanate derivative to form the final urea compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxyphenyl)-N’-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a phenol derivative, while reduction of a nitro group would produce an amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.
Industry: Utilized in the development of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Methoxyphenyl)-N’-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to downstream effects on cellular pathways and physiological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
Substituent Variations on the Aromatic Rings
Phenyl Ring Modifications
Pyridine Ring Modifications
Electronic Effects
- Chloro/Fluoro Groups : Electron-withdrawing substituents (e.g., Cl, F) reduce electron density on the phenyl ring, possibly altering hydrogen-bonding capacity .
Steric Effects
- Ortho vs. Para Substitution : The ortho-methoxy group in the target compound introduces steric hindrance near the urea linkage, which could restrict rotational freedom and stabilize specific conformations .
Lipophilicity
- Trifluoromethyl vs.
Biological Activity
N-(2-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea, with the CAS number 1227954-80-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, pharmacological effects, and structure-activity relationships (SAR).
- Molecular Formula : C15H14F3N3O2
- Molecular Weight : 325.29 g/mol
- Chemical Structure : The compound features a urea linkage with a methoxyphenyl group and a trifluoromethyl-substituted pyridine moiety, which may contribute to its biological activity.
This compound has been studied for its interaction with various biological targets. Its structural components suggest potential inhibition of enzymes involved in critical metabolic pathways.
2. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related pyrazolyl-ureas have shown moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 μg/mL .
3. Enzyme Inhibition
The compound's potential as an inhibitor of human carbonic anhydrase (hCA) has been explored. Inhibitors of hCA are significant in treating conditions like glaucoma and epilepsy. Compounds with similar urea linkages have demonstrated effective binding to the zinc ion in the enzyme's active site, suggesting that this compound may also exhibit this property .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the molecular structure can significantly alter biological activity. For example:
| Structural Modification | Effect on Activity |
|---|---|
| Trifluoromethyl group | Increases lipophilicity and potency |
| Methoxy substitution | Enhances binding affinity |
| Urea linkage | Critical for enzyme inhibition |
These modifications highlight the importance of specific functional groups in enhancing the compound's efficacy against targeted biological pathways.
Case Study 1: Antimicrobial Testing
A series of derivatives based on the urea scaffold were synthesized and tested for their antimicrobial properties. The results indicated that certain modifications led to increased activity against both Gram-positive and Gram-negative bacteria, reinforcing the potential of this compound as a lead compound for further development.
Case Study 2: Inhibition of Carbonic Anhydrase
In vitro studies demonstrated that analogs of this compound exhibited varying degrees of inhibition against hCA II, with some compounds showing IC50 values in the nanomolar range. This suggests potential therapeutic applications in conditions where hCA modulation is beneficial.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
